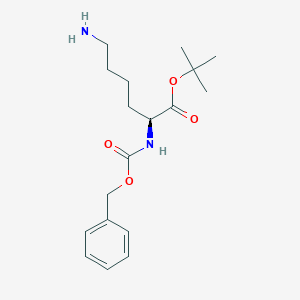

(S)-tert-Butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate is a chemical compound with the molecular formula C18H29ClN2O4. It is commonly used in the synthesis of peptides and small organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds under mild conditions and yields the desired Boc-protected lysine derivative.

Industrial Production Methods

Industrial production of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for peptide synthesis.

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Another coupling reagent for peptide synthesis.

Major Products Formed

Free Amine: Formed upon deprotection of the Boc group.

Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-lysine: Another Boc-protected lysine derivative with similar properties and applications.

Fmoc-lysine: A lysine derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group, used in peptide synthesis.

Uniqueness

Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate is unique due to its specific Boc protection, which offers stability under a wide range of reaction conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Biologische Aktivität

(S)-tert-Butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate, also known by its CAS number 112157-39-8, is a synthetic compound that plays a significant role in the field of medicinal chemistry, particularly in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes a tert-butyl group and a benzyloxycarbonyl (Cbz) protecting group, making it a valuable building block for various biological applications.

| Property | Detail |

|---|---|

| Molecular Formula | C18H28N2O4 |

| Molecular Weight | 336.43 g/mol |

| CAS Number | 112157-39-8 |

| MDL Number | MFCD29076461 |

| Purity | ≥ 97% |

| Storage Conditions | Store in dark, inert atmosphere at -20°C |

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) strategy. This method allows for selective deprotection under acidic conditions, facilitating the formation of peptide bonds during subsequent reactions. The compound's mechanism of action primarily revolves around its ability to act as a protected amino acid derivative, which can be easily converted into active forms for various biological processes.

Peptide Synthesis

This compound is utilized extensively in peptide synthesis due to its stability and ease of manipulation. It serves as a precursor for constructing peptides that can mimic natural biological systems. The compound's structural features allow it to participate in coupling reactions with other amino acids to form peptides with desired sequences and functionalities.

Applications in Drug Development

The compound has been investigated for its potential applications in drug delivery systems and peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for developing inhibitors and probes that target specific biological pathways. For instance, studies have shown that derivatives of this compound can enhance the bioavailability and efficacy of therapeutic peptides by improving their stability against enzymatic degradation.

Case Studies and Research Findings

- Study on Peptide Stability : Research demonstrated that peptides synthesized using this compound exhibited increased resistance to proteolytic enzymes compared to non-protected counterparts. This stability is crucial for therapeutic applications where prolonged circulation time in the bloodstream is desired.

- Inhibitory Activity : In vitro studies indicated that certain peptides derived from this compound showed promising inhibitory activity against specific enzymes involved in cancer progression, suggesting potential applications in oncology.

- Comparison with Other Amino Acid Derivatives : When compared to other protected amino acids like Fmoc or Boc derivatives, this compound demonstrated superior performance in terms of yield and purity during peptide synthesis processes, highlighting its effectiveness as a building block.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(11-7-8-12-19)20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJKYVHGUCIGPN-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.